molecular formula C16H19NO4 B8213668 2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate

2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate

Cat. No.: B8213668
M. Wt: 289.33 g/mol
InChI Key: UXDGPMOVUBHLQO-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a pyrrolidinone ring and a pentylbenzoate moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate typically involves the reaction of 4-pentylbenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a coupling reagent in peptide synthesis and other organic transformations.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for its potential in drug delivery systems and as a prodrug for targeted therapy.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate involves its ability to form stable amide or ester bonds with nucleophiles. This reactivity is primarily due to the presence of the NHS ester group, which acts as an excellent leaving group. The compound targets various molecular pathways depending on the nucleophile it reacts with, making it a versatile tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 4-pentylbenzoate stands out due to its specific structural features, such as the pentyl chain, which imparts unique hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in drug delivery systems and surface modifications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-pentylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-3-4-5-12-6-8-13(9-7-12)16(20)21-17-14(18)10-11-15(17)19/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDGPMOVUBHLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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